molecular formula C14H15BrClN3O3 B13902932 ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13902932
M. Wt: 388.64 g/mol
InChI Key: JIRNJRLZFWLKTJ-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methoxy, and chloro groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-bromo-3-methoxypyridine and 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction conditions may involve the use of various reagents such as ethyl chloroformate, base catalysts, and solvents like dichloromethane or ethanol. The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-

Properties

Molecular Formula

C14H15BrClN3O3

Molecular Weight

388.64 g/mol

IUPAC Name

ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C14H15BrClN3O3/c1-4-19-13(10(16)12(18-19)14(20)22-5-2)11-9(21-3)6-8(15)7-17-11/h6-7H,4-5H2,1-3H3

InChI Key

JIRNJRLZFWLKTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Cl)C2=C(C=C(C=N2)Br)OC

Origin of Product

United States

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